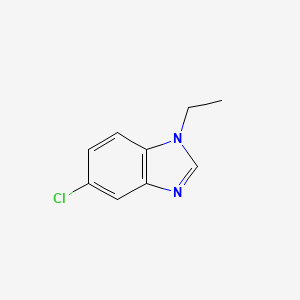

5-Chloro-1-ethyl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-ethyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . It is a stable platform on which drugs can be developed .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . A variety of synthetic methods have been developed for benzimidazole derivatives . For instance, a one-pot procedure has been reported for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Molecular Structure Analysis

The molecular structure of 5-Chloro-1-ethyl-1H-benzimidazole includes a benzimidazole core with a chlorine atom at the 5th position and an ethyl group at the 1st position . The molecular formula is C10H11ClN2 .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions such as alkylation . Various synthetic routes have been reported for the synthesis of benzimidazole derivatives .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-Chloro-1-ethyl-1H-benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain benzimidazole derivatives, including those with chloro substitutions, exhibit potent antimicrobial activity against a range of bacteria and fungi. For instance, studies have synthesized and evaluated benzimidazole derivatives for their activity against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, with some compounds showing notable efficacy (Salahuddin et al., 2017). Additionally, benzimidazole compounds have demonstrated antifilarial and antineoplastic potential, suggesting a broad spectrum of pharmacological applications (S. Ram et al., 1992).

DNA Topoisomerase Inhibition

The inhibition of mammalian DNA topoisomerase I is another significant application of benzimidazole derivatives, including those with a 5-chloro substitution. These compounds have been evaluated for their ability to inhibit the topoisomerase I enzyme, a critical target in cancer chemotherapy due to its role in DNA replication. Some derivatives have shown promising topoisomerase I inhibitory activity, contributing to the understanding of benzimidazoles as potential antitumor agents (A. S. Alpan et al., 2007).

Antihistaminic Agents

Benzimidazole derivatives have also been explored for their potential as antihistaminic agents. Research into 2-(4-substituted-1-piperazinyl)benzimidazoles has indicated that these compounds possess antihistaminic activity, with certain derivatives showing potent in vivo efficacy. This suggests the utility of benzimidazole derivatives in treating allergic reactions by inhibiting histamine action (R. Iemura et al., 1986).

Anticancer and Antifungal Activities

Recent studies have focused on the design and synthesis of novel benzimidazole derivatives with potential anticancer and antifungal activities. For example, research has shown that benzimidazole compounds can interact with calf thymus DNA and synergize with clinical drugs, suggesting a mechanism of action involving DNA intercalation that blocks replication and exerts antimicrobial effects (Huizhen Zhang et al., 2014). Another study identified benzimidazole derivatives with potent fungicidal activity against Candida species, underscoring the therapeutic potential of these compounds in treating fungal infections (H. Göker et al., 2002).

Wirkmechanismus

Target of Action

The primary targets of 5-Chloro-1-ethyl-1H-benzimidazole, like other benzimidazole derivatives, are likely to be tubulin proteins . Tubulin is a vital part of the cytoskeleton and mitotic spindle, playing a crucial role in cell division .

Mode of Action

Benzimidazoles work by binding to tubulin , selectively toxic towards parasitic nematodes . They selectively bind and depolymerize their tubulins, disrupting their cytoskeleton and inhibiting cell division .

Biochemical Pathways

The binding of 5-Chloro-1-ethyl-1H-benzimidazole to tubulin disrupts the normal functioning of the cytoskeleton, affecting various cellular processes dependent on the cytoskeleton, such as cell shape maintenance, intracellular transport, and cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as those in parasites .

Pharmacokinetics

They are known for their excellent properties, like increased stability and significant biological activity .

Result of Action

The result of 5-Chloro-1-ethyl-1H-benzimidazole’s action is the disruption of the cytoskeleton and inhibition of cell division, leading to cell death . This makes it potentially useful in treating diseases caused by organisms with rapidly dividing cells, such as parasites .

Eigenschaften

IUPAC Name |

5-chloro-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEABVQBDRMBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-ethyl-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)

![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)oxan-4-ol](/img/structure/B2893011.png)

![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)

![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)